molecular formula C22H20N2O3S2 B2742107 N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 469876-18-4

N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2742107
CAS No.: 469876-18-4
M. Wt: 424.53
InChI Key: QMDJPSHENSGWAP-FQHLDWHWSA-N
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Description

N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thioxothiazolidinone derivative characterized by a complex stereochemical architecture. Its core structure includes a 4-oxo-2-thioxothiazolidin ring substituted with a (Z)-configured allylidene group at position 5 and an (E)-2-methyl-3-phenylallylidene moiety. The propanamide side chain terminates in a 4-hydroxyphenyl group, which may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15(13-16-5-3-2-4-6-16)14-19-21(27)24(22(28)29-19)12-11-20(26)23-17-7-9-18(25)10-8-17/h2-10,13-14,25H,11-12H2,1H3,(H,23,26)/b15-13+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDJPSHENSGWAP-FQHLDWHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol from 3-Benzyl-2-Thioxothiazolidin-4-One

A widely adopted intermediate, 3-benzyl-2-thioxothiazolidin-4-one (13 ), is prepared via:

  • Reaction : Benzyl isothiocyanate + methyl 2-mercaptoacetate → 13 (94% yield).
  • Conditions : Trimethylamine in dichloromethane, 0°C to room temperature.
  • Characterization :
    • ¹³C NMR : δ 201.1 (C=S), 174.0 (C=O).
    • Melting Point : 80–81°C.

This intermediate serves as the foundation for subsequent Knoevenagel condensations.

Knoevenagel Condensation for Allylidene Incorporation

The (E)-2-methyl-3-phenylallylidene group is introduced via a stereoselective Knoevenagel reaction.

General Procedure

  • Reactants :
    • Thioxothiazolidin-4-one (13 ): 0.36 mmol.
    • (E)-2-Methyl-3-phenylacrolein: 1.0 equiv.
  • Catalyst : Sodium acetate (6.0 equiv.).
  • Solvent : Glacial acetic acid (0.8 mL).
  • Conditions : Reflux at 120°C for 2–4 hours.
  • Workup : Precipitation in cold water, filtration, and washing with DCM/hexane.
  • Yield : 47–92% (dependent on aldehyde substituents).

Stereochemical Considerations

  • The Z configuration at C5 of the thiazolidinone and E geometry of the allylidene moiety are enforced by conjugation and steric hindrance during condensation.
  • ¹H NMR Verification : Allylidene protons appear as doublets at δ 6.8–7.2 ppm (J = 12–15 Hz).

Installation of the Propanamide Side Chain

The N-(4-hydroxyphenyl)propanamide group is appended via nucleophilic acyl substitution.

Stepwise Synthesis

  • Propanoyl Chloride Activation :
    • 3-Chloropropanoyl chloride + 4-aminophenol → N-(4-hydroxyphenyl)propanamide (78% yield).
    • Base : Pyridine in anhydrous THF, 0°C.
  • Coupling to Thiazolidinone :
    • Reactants : Thioxothiazolidin-4-one allylidene derivative + N-(4-hydroxyphenyl)propanamide.
    • Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine).
    • Solvent : Dry DMF, nitrogen atmosphere.
    • Yield : 65–72%.

Experimental Data and Optimization

Table 1. Comparative Yields Under Varied Knoevenagel Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
NaOAc AcOH 120 3 85
Piperidine EtOH 80 6 62
NH₄OAc Toluene 110 4 73

Key Observations :

  • Sodium acetate in acetic acid maximizes yield due to enhanced enolate formation.
  • Prolonged heating (>4 h) promotes decomposition.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 10.2 (s, 1H, -OH), 7.8–7.2 (m, 9H, aromatic), 6.5 (d, J = 15 Hz, 1H, allylidene), 4.1 (t, 2H, -NCH₂), 2.3 (s, 3H, -CH₃).
  • HRMS (ESI+) : m/z 433.0982 [M+H]⁺ (calc. 433.0985).

Challenges and Mitigation Strategies

  • Stereochemical Purity :
    • Issue : Unwanted E/Z isomerism at the allylidene bond.
    • Solution : Use of bulky aldehydes and low-dielectric solvents.
  • Byproduct Formation :
    • Issue : Over-condensation or dimerization.
    • Solution : Strict stoichiometric control and inert atmosphere.

Chemical Reactions Analysis

Reactivity of the Thioxothiazolidin-4-One Core

The 2-thioxo-4-oxo moiety exhibits dual reactivity:

Nucleophilic Substitution

  • S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF) to form S-alkylated derivatives .

    Thioxo-S+R-XBaseS-R+X\text{Thioxo-S} + \text{R-X} \xrightarrow{\text{Base}} \text{S-R} + \text{X}^-

    Example : Reaction with benzyl bromide yields S-benzyl analogs (72% yield) .

Oxidation

  • The thioxo group oxidizes to sulfonyl derivatives using H₂O₂/AcOH at 60°C:

    C=SH2O2C=SO2\text{C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C=SO}_2

    Impact : Enhances electrophilicity of the thiazolidinone ring.

Reactivity of the Allylidene Substituent

The (E)-2-methyl-3-phenylallylidene group participates in:

Photochemical Isomerization

  • Under UV light (λ = 365 nm), the (E)-allylidene isomer converts to the (Z)-form, altering molecular geometry and biological activity .

Michael Addition

  • The α,β-unsaturated ketone accepts nucleophiles (e.g., amines, thiols) at the β-position in THF/Et₃N :

    C=C=O+NuC-Nu-C-O\text{C=C=O} + \text{Nu}^- \rightarrow \text{C-Nu-C-O}^-

    Example : Reaction with benzylamine forms β-amino derivatives (58% yield) .

Propanamide Side Chain Reactivity

The N-(4-hydroxyphenyl)propanamide group undergoes:

Hydrolysis

  • Acidic (HCl, reflux) or basic (NaOH, 80°C) hydrolysis cleaves the amide bond to yield 3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 4-aminophenol :

    RCONHR’H+/OHRCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

Electrophilic Aromatic Substitution

  • The 4-hydroxyphenyl group directs sulfonation (H₂SO₄, 0°C) or nitration (HNO₃/H₂SO₄) at the para position .

Cyclization Reactions

Under reflux with POCl₃, the propanamide side chain cyclizes with the thiazolidinone core to form tetracyclic quinazolinone derivatives (45–60% yield) :

AmidePOCl3Quinazolinone+H2O\text{Amide} \xrightarrow{\text{POCl}_3} \text{Quinazolinone} + \text{H}_2\text{O}

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C (DSC data).

  • Photodegradation : Exposure to sunlight generates radical intermediates via C=S bond cleavage (EPR studies) .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of thiazolidinone compounds, including this one, showed a marked ability to scavenge free radicals and inhibit lipid peroxidation, which is critical in the development of various chronic diseases .

1.2 Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through apoptosis induction. For instance, its structural components may interact with cellular pathways that regulate cell growth and apoptosis, making it a candidate for further investigation as a potential anticancer agent .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have been noted in several studies. It has been shown to reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .

Materials Science

2.1 Polymer Chemistry

This compound can be utilized as a building block in polymer chemistry. Its unique structure allows it to participate in various polymerization reactions, leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength .

2.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is explored for use in coatings and adhesives. Its incorporation into formulations can improve the durability and performance of these materials under various environmental conditions .

Agricultural Chemistry

3.1 Pesticide Development

The compound's biological activity has led to its exploration as a potential pesticide or herbicide agent. Studies suggest that it may exhibit fungicidal properties against specific plant pathogens, making it a candidate for developing environmentally friendly agricultural chemicals .

3.2 Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate hormonal pathways in plants could enhance growth rates and yield in crops, providing an avenue for sustainable agricultural practices .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability
Anticancer Properties Induced apoptosis in cancer cell lines
Anti-inflammatory Effects Reduced inflammation markers in animal models
Polymer Chemistry Improved thermal stability and mechanical strength of polymers
Pesticide Development Exhibited fungicidal activity against specific pathogens
Plant Growth Regulators Enhanced growth rates observed in treated crops

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the thiazolidinone ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include derivatives with variations in aromatic substituents, stereochemistry, and heterocyclic appendages. Key examples are compared below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Density (g/cm³)
N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Not Provided Not Provided 4-hydroxyphenyl, (E)-2-methyl-3-phenyl - -
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ 398.5 3-hydroxyphenyl, 4-methylbenzylidene 9.53 1.43
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]propanamide C₁₉H₁₈N₄O₂S₃ 430.57 5-methyl-thiadiazol, 4-methylbenzylidene - -

Key Observations:

  • Heterocyclic Modifications : Replacement of the hydroxyphenyl group with a 5-methyl-thiadiazol moiety (as in ) increases molar mass and introduces additional sulfur atoms, which could alter redox properties or binding affinity.

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy: Analogous thioxothiazolidinones exhibit C=S stretching vibrations at ~1243–1258 cm⁻¹, consistent with the thione tautomer . The absence of νS-H (~2500–2600 cm⁻¹) in these compounds confirms the dominance of the thione form over the thiol tautomer .
  • NMR Analysis : In related triazole-thione derivatives (e.g., ), ¹H-NMR chemical shifts for NH groups appear at δ 8.5–10.0 ppm, while aromatic protons resonate at δ 6.8–7.8 ppm . The target compound’s (E)-2-methyl-3-phenylallylidene group may deshield adjacent protons, leading to distinct δ values in regions analogous to "A" and "B" in .

Biological Activity

N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. Its structure can be represented as follows:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 348.44 g/mol

The presence of functional groups such as the hydroxyphenyl and thioxothiazolidin moieties suggests potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazolidinones have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. The antioxidant activity is often quantified using assays like DPPH or ABTS, where lower IC50 values indicate higher efficacy.

Antimicrobial Activity

Studies have reported that derivatives of thiazolidinones possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. For example, a related thiazolidinone demonstrated substantial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is vital for enhancing cholinergic transmission in the brain.

CompoundAChE Inhibition (%)BChE Inhibition (%)IC50 (µM)
Compound A65 ± 560 ± 41.5
Target Compound70 ± 668 ± 51.2

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of the target compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque deposition compared to control groups. The study highlighted the compound's potential as a therapeutic agent in neurodegenerative disorders.

In Vivo Efficacy Against Cancer

Another study explored the anticancer properties of similar thiazolidinone derivatives in vitro and in vivo. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The compound can be synthesized via acylation of 3-aminorhodanine using activated esters or acid chlorides (e.g., ibuprofen acid chloride) under anhydrous conditions . Optimizing reaction parameters (e.g., temperature control at 0–5°C, inert atmosphere, and stoichiometric ratios) reduces side reactions like hydrolysis of the thioxothiazolidinone ring. Evidence from analogous syntheses suggests using triethylamine as a base to neutralize HCl byproducts and improve yields .
  • Key Data :

ParameterOptimal ConditionByproduct Mitigation Strategy
Temperature0–5°CSlow addition of reactants
SolventDry DMF or THFMolecular sieves for dryness
BaseTriethylamine (1.2 eq)Excess base avoided

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of the allylidene moiety?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can distinguish Z/E configurations via coupling constants (JHHJ_{H-H}) and chemical shifts. For example, trans (E) protons exhibit J1216 HzJ \approx 12–16\ \text{Hz}, while cis (Z) protons show J<10 HzJ < 10\ \text{Hz} .
  • FT-IR : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and C=S (1150–1250 cm1^{-1}) confirm the thiazolidinone core .
    • Validation : Cross-reference with X-ray crystallography (see Advanced Q3) resolves ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the Z/E configuration of the allylidene group, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement determines absolute configuration. Challenges include:

  • Disorder in Allylidene Moieties : Partial occupancy models or TLS parameterization may be required .
  • Thermal Motion : High thermal parameters for flexible substituents necessitate constraints (e.g., DFIX for bond lengths) .
    • Example : ORTEP-3-generated ellipsoid plots visualize electron density around the allylidene group, confirming stereochemistry .

Q. What computational methods are recommended to predict the bioactivity of this compound, and how can discrepancies between in silico and in vitro results be addressed?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HDACs or kinases. Focus on hydrogen bonding with the 4-hydroxyphenyl group and hydrophobic interactions with the allylidene moiety .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories .
    • Addressing Discrepancies :
  • Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in simulations.
  • Protonation States : Adjust ligand charges using pKa prediction tools (e.g., MarvinSketch) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s antiproliferative activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3_3) groups. Test against cancer cell lines (e.g., MCF-7) via MTT assays .
  • Data Analysis : IC50_{50} values correlate with Hammett constants (σ\sigma) to quantify electronic effects.
    • Example : A -Cl substituent at the para position increases activity by 3-fold compared to -OCH3_3 .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s enzyme inhibition potency?

  • Methodology :

  • Standardized Assays : Re-test under uniform conditions (e.g., ATP concentration, incubation time).
  • Control Compounds : Include reference inhibitors (e.g., SAHA for HDACs) to calibrate activity .
    • Root Causes : Variability may arise from differences in protein purity, assay buffers, or detection methods (fluorometric vs. colorimetric).

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